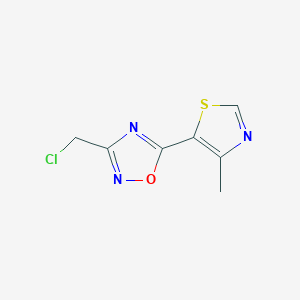

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole

Description

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a 4-methylthiazole moiety at position 3. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and relevance in medicinal chemistry, particularly as a bioisostere for ester or amide groups.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKGFBWDZHIKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with an appropriate α-haloketone under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

Chloromethylation: The final step involves the chloromethylation of the oxadiazole-thiazole intermediate using formaldehyde and hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring.

Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various amine derivatives.

Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Novel Derivatives : Research has demonstrated that introducing oxadiazole into ribose derivatives enhances anticancer activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). One study reported that specific derivatives exhibited GI50 values as low as 4.5 µM against the WiDr colon cancer cell line .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G1 phase, which contributes to their effectiveness as anticancer agents .

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. In particular:

- Anti-Tubercular Activity : A series of substituted oxadiazoles have shown significant activity against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at specific concentrations. These findings suggest that oxadiazoles could serve as lead compounds for developing new anti-tuberculosis medications .

- Broad-Spectrum Antimicrobial Potential : Studies indicate that certain oxadiazole derivatives exhibit activity against a range of bacterial strains, highlighting their potential for use in treating infections .

Synthetic Applications

The compound serves as an important building block in organic synthesis. Its chloromethyl group allows for further functionalization, making it a versatile precursor in the development of more complex molecules.

Synthesis of Novel Compounds

Researchers have utilized 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole in synthesizing various derivatives with enhanced biological activities. For example:

- Synthesis of Antitumor Agents : The compound has been used to create novel antitumor agents by modifying its structure to improve potency and selectivity against cancer cells .

Case Study 1: Anticancer Evaluation

In a study involving synthesized oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on MCF-7 and HCT-116 cell lines. The most potent derivatives showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further drug development .

Case Study 2: Tuberculosis Research

A research group synthesized new oxadiazole compounds targeting Mycobacterium tuberculosis. Their findings revealed that certain compounds exhibited potent anti-tubercular activity with favorable pharmacokinetic profiles, suggesting their potential as new therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.

DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Reactive Intermediates: The chloromethyl group can form reactive intermediates that covalently modify biological macromolecules.

Comparison with Similar Compounds

Heterocyclic Substituents

3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole

- Structure : Replaces the 4-methylthiazole with a thiophene group.

- Properties : Molecular weight = 200.64 g/mol, melting point = 69–70°C (vs. the target compound’s higher lipophilicity due to thiazole).

- Applications : Used as a building block in organic synthesis due to its planar structure and sulfur-based reactivity .

3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole

Aromatic Ring Substitutions

3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(4-bromophenyl)-1,2,4-oxadiazole

Antimicrobial Potential

- The target compound’s thiazole moiety may enhance antimicrobial activity compared to phenyl-substituted analogs (e.g., 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole), as thiazoles are known to disrupt bacterial cell membranes .

Reactivity and Derivatization

Table 1: Comparative Properties of Selected Analogs

Biological Activity

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antitumor, and antimalarial properties, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloromethyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of 195.61 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the broad spectrum of activity against various pathogens:

| Compound Type | Activity Type | Reference |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antibacterial | |

| 1,3,4-Oxadiazole Derivatives | Antifungal | |

| Thiazole-Oxadiazole Combinations | Antitubercular |

In particular, compounds containing both oxadiazole and thiazole rings have shown promising results against Mycobacterium bovis, indicating their potential in treating tuberculosis.

2. Antitumor Activity

The structural characteristics of oxadiazoles contribute to their anticancer effects. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The oxadiazole core interacts with cellular targets involved in tumorigenesis.

- Case Study : A derivative was tested for cytotoxicity against several cancer cell lines, showing IC50 values indicative of significant anti-proliferative effects (exact values vary by study).

3. Antimalarial Activity

Recent studies have identified oxadiazoles as potential antimalarial agents. A notable investigation focused on the activity against Plasmodium falciparum:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound 1 | <40 | >2500 |

| Compound 2 | 0.50 μM | - |

| Compound 3 | 0.07 μM | - |

These findings suggest that modifications to the oxadiazole structure can lead to enhanced efficacy against drug-resistant strains of malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Key Features : The presence of the chloromethyl group and thiazole ring significantly enhances the compound's interaction with target proteins.

- Modifications : Substitutions on the oxadiazole ring can lead to variations in potency and selectivity against different biological targets.

Q & A

Basic: What are the optimal synthetic routes for 3-(chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves heterocyclic condensation reactions. A validated method includes:

- Step 1 : Reacting 4-methylthiazole-5-carboxylic acid with hydroxylamine to form the oxadiazole precursor.

- Step 2 : Introducing the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) under basic conditions (pH 12.5) in PEG-400 solvent at 70–80°C .

- Key Optimization : Catalytic systems like Bleaching Earth Clay improve yield (up to 85%) by enhancing regioselectivity. Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7), followed by recrystallization in aqueous acetic acid .

Basic: How is structural characterization performed for this compound?

Answer:

- IR Spectroscopy : Confirms the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and chloromethyl group (C-Cl stretch at 650–750 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Molecular ion peak at m/z 225.64 (C₈H₇ClN₄OS) confirms the molecular formula .

Basic: What structural features influence its biological activity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- Thiazole Substituent : The 4-methyl group on the thiazole enhances lipophilicity, improving membrane permeability .

- Chloromethyl Group : Critical for electrophilic reactivity, enabling covalent binding to biological targets (e.g., TIP47 protein) .

- Oxadiazole Core : Stabilizes π-π stacking interactions in enzyme binding pockets .

Advanced: How does stereochemistry affect its efficacy?

Answer:

Enantioselective synthesis (e.g., iridium-catalyzed amination) produces chirally pure derivatives.

- (S)-Enantiomer : Shows 10-fold higher activity in MX-1 tumor models compared to the (R)-form due to optimal binding to TIP47’s hydrophobic pocket .

- Method : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography .

Advanced: What is its stability under physiological conditions?

Answer:

- Hydrolytic Stability : The chloromethyl group hydrolyzes in aqueous buffers (pH 7.4, 37°C) with a half-life of 4.2 hours, forming a hydroxymethyl derivative .

- Thermal Stability : Decomposes at >150°C (DSC data) via oxadiazole ring cleavage .

- Storage : Stable for 6 months at –20°C under inert gas (argon) .

Advanced: What methodologies identify its molecular targets?

Answer:

- Photoaffinity Labeling : A biotin-tagged analog crosslinks to TIP47 (IGF II receptor binding protein) in T47D lysates, confirmed via streptavidin pull-down and Western blot .

- CRISPR Knockout : TIP47⁻/⁻ cells show resistance to apoptosis, validating target specificity .

- Docking Simulations : AutoDock Vina predicts binding poses (ΔG = –9.2 kcal/mol) at TIP47’s sterol-binding domain .

Advanced: How are contradictions in literature data resolved?

Example Contradiction : Discrepancies in reported IC₅₀ values (1–10 µM) across cancer cell lines.

Resolution Strategies :

- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and ATP-based viability assays .

- Metabolic Profiling : LC-MS/MS quantifies intracellular drug levels, ruling out uptake variability .

- Crystallography : Resolve binding mode ambiguities (e.g., oxadiazole vs. thiazole orientation) .

Advanced: How is computational modeling applied to study its mechanism?

Answer:

- Molecular Dynamics (MD) : Simulates TIP47 binding over 100 ns, revealing stable hydrogen bonds between the oxadiazole and Arg⁷²⁵ .

- QSAR Models : Predict logP (2.8) and polar surface area (75 Ų) to optimize bioavailability .

- DFT Calculations : Identify electrophilic centers (chloromethyl C: +0.32 charge) for covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.